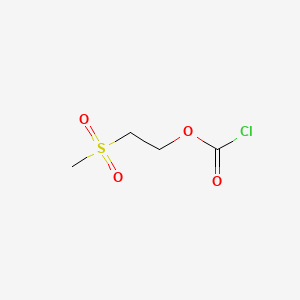

2-(Methylsulfonyl)ethyl carbonochloridate

Description

Historical Context and Development of Sulfonylethoxycarbonyl Protecting Groups

The development of the 2-(methylsulfonyl)ethyl (Msc) group, and by extension its chloroformate precursor, is part of a broader effort to create base-labile protecting groups. The concept of using a β-elimination reaction, triggered by a base, to cleave a protecting group has proven to be a powerful and mild deprotection strategy.

The Msc group is a member of the sulfonylethoxycarbonyl family of protecting groups. It was originally developed as an alternative to the more established 9-fluorenylmethoxycarbonyl (Fmoc) group, particularly for the N-protection of amino acids in peptide synthesis. nih.govresearchgate.net While effective, the Fmoc group is known for its large size and lipophilic nature, which can sometimes complicate purification and handling. nih.gov The Msc group was designed to be less sterically demanding and less lipophilic, offering practical advantages in certain synthetic contexts. nih.govresearchgate.net The stability of the Msc group and its clean cleavage via β-elimination under mild, non-hydrolytic basic conditions made it an attractive option for chemists.

Scope and Research Focus on 2-(Methylsulfonyl)ethyl Carbonochloridate (B8618190)

The primary role of 2-(methylsulfonyl)ethyl carbonochloridate, often abbreviated as Msc-Cl, is to serve as the reagent for the introduction of the Msc protecting group onto various nucleophilic functional groups. Its research focus lies in its application for the protection of amines, alcohols, and thiols.

The reaction of Msc-Cl with a primary or secondary amine, typically in the presence of a mild base like pyridine (B92270) or a tertiary amine, yields the corresponding Msc-carbamate. This protected form is stable under various conditions but can be readily cleaved. The deprotection is achieved by treatment with a base, which initiates a β-elimination cascade, releasing the free amine, methyl vinyl sulfone, and carbon dioxide.

Similarly, Msc-Cl reacts with alcohols to form Msc-carbonates. This protection has been explored in carbohydrate chemistry, where the Msc group acts as a non-lipophilic, base-labile protecting group. researchgate.net The cleavage of Msc-protected alcohols proceeds in high yields using mild bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetra-N-butylammonium fluoride (B91410) (TBAF). nih.govresearchgate.net

The table below summarizes typical conditions for the deprotection of Msc-protected functional groups, highlighting the mild and base-labile nature of this protecting group.

| Protected Group | Deprotection Reagent | Solvent | Typical Conditions | Reference |

| Msc-Amine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DMF | 0.1 eq, 25 min | nih.gov |

| Msc-Alcohol | TBAF (tetra-N-butylammonium fluoride) | THF | 0.1 eq, 30 min | nih.govresearchgate.net |

| Msc-Alcohol | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DMF | 0.1 eq, 25 min | nih.govresearchgate.net |

| Msc-Alcohol | LiOH (Lithium hydroxide) | THF-H₂O (1:1) | 0.1 M, 0 °C | nih.gov |

The research into this compound and the corresponding Msc protecting group continues to be relevant for synthetic chemists seeking versatile and reliable methods for functional group protection, particularly when base-lability and orthogonality are key requirements in a complex synthetic strategy.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c1-10(7,8)3-2-9-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGWSYPAFWHXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201437 | |

| Record name | Methylsulfonylethyloxycarbonyl group | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53298-29-6 | |

| Record name | Carbonochloridic acid, 2-(methylsulfonyl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53298-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylsulfonylethyloxycarbonyl group | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylsulfonylethyloxycarbonyl group | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mesylethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MESYLETHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S37868WS9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Methylsulfonyl Ethyl Carbonochloridate

Established Synthetic Routes

The conversion of an alcohol to a carbonochloridate (B8618190) (or chloroformate) is a well-established transformation in organic chemistry. For 2-(Methylsulfonyl)ethyl carbonochloridate, the principal synthetic strategies begin with 2-(Methylsulfonyl)ethanol.

The most direct method for synthesizing carbonochloridates from alcohols is through the use of phosgene (B1210022) (COCl₂). This reaction, when applied to 2-(Methylsulfonyl)ethanol, involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of phosgene. This process releases a molecule of hydrogen chloride (HCl) gas.

Analogous to the industrial synthesis of ethyl chloroformate from ethanol (B145695), this reaction must be carefully controlled to achieve high yield and purity. google.com A significant challenge is preventing the formation of the symmetrical carbonate byproduct, bis(2-(methylsulfonyl)ethyl) carbonate. This side reaction occurs if a second molecule of 2-(Methylsulfonyl)ethanol reacts with the newly formed this compound. To minimize this, the reaction is typically conducted at low temperatures, often below 10°C, and a slight excess of phosgene may be used. prepchem.com The low temperature ensures that the evolved HCl remains dissolved, helping to drive the reaction to completion and allowing for more accurate monitoring of phosgene consumption. prepchem.com The use of phosgene surrogates, such as the less volatile and easier-to-handle liquid trichloromethyl chloroformate (diphosgene), can also be employed to mitigate the hazards associated with gaseous phosgene. orgsyn.org

An alternative to the direct use of highly toxic phosgene involves a two-step conceptual approach using pre-activated carbonate species. Reagents like 4-Nitrophenyl Chloroformate and N,N'-Disuccinimidyl Carbonate (DSC) serve as effective coupling agents.

In this method, 2-(Methylsulfonyl)ethanol reacts with a coupling agent such as 4-Nitrophenyl Chloroformate in the presence of a base. researchgate.netrsc.org The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine (B128534), deprotonates the alcohol, increasing its nucleophilicity. rsc.org The resulting alkoxide attacks the chloroformate, displacing the 4-nitrophenoxide leaving group to form an activated 4-nitrophenyl carbonate intermediate. This intermediate can then be converted to the desired carbonochloridate, though it is more commonly used to react directly with another nucleophile. For the synthesis of the target carbonochloridate itself, a different set of reagents is implied. A more direct analogy involves reacting the alcohol with an excess of a carbonate precursor like bis(trichloromethyl)carbonate (triphosgene) in the presence of a base. google.com

The use of 4-Nitrophenyl Chloroformate is well-documented for creating activated carbonates from alcohols for subsequent reactions. researchgate.netsigmaaldrich.com For instance, an alcohol can be reacted with 4-Nitrophenyl Chloroformate in a solvent like dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 0°C to room temperature, with a base like pyridine to neutralize the HCl generated. rsc.org

Comparative Analysis of Preparation Methods

The choice between phosgenation and carbonate coupling methods depends on factors such as scale, available equipment, safety protocols, and desired purity.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Phosgenation-Based Approach | Carbonate Coupling Approach |

|---|---|---|

| Primary Reagent | Phosgene (or triphosgene) | 4-Nitrophenyl Chloroformate, N,N'-Disuccinimidyl Carbonate |

| Reactivity | High | Moderate to High |

| Key Byproducts | Symmetrical carbonate, HCl | 4-Nitrophenol, N-Hydroxysuccinimide |

| Safety Concerns | High (requires handling of extremely toxic phosgene gas) | Moderate (reagents are toxic but generally solids/liquids, easier to handle than phosgene) orgsyn.orgsigmaaldrich.com |

| Generality | Widely used for chloroformate synthesis google.comprepchem.com | Common in bioconjugation and peptide chemistry for activated esters researchgate.netsigmaaldrich.com |

Phosgene is a highly effective and powerful reagent for this transformation, reacting readily with alcohols. Its high reactivity, however, can also be a drawback, leading to a lack of selectivity if conditions are not rigorously controlled. The primary competing reaction is the formation of the carbonate byproduct. prepchem.com The selectivity towards the desired carbonochloridate is enhanced by using an excess of phosgene and maintaining a low reaction temperature. google.com

Carbonate coupling agents like 4-Nitrophenyl Chloroformate offer a milder alternative. researchgate.net The reaction proceeds in a more controlled manner, often with high selectivity for the initial formation of the activated carbonate ester. The efficacy of these reagents is high for their intended purpose, which is typically to create a stable, isolable intermediate that can be used for subsequent coupling reactions. sigmaaldrich.com The choice of the leaving group (e.g., 4-nitrophenoxide) is critical to the reagent's efficacy, providing a good balance between reactivity and stability.

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions and processing time. researchgate.net

Solvent: The choice of solvent is dictated by reagent solubility and non-reactivity. For phosgenation, ethereal solvents or chlorinated hydrocarbons like dichloromethane are common. prepchem.comrsc.org For carbonate coupling methods, polar aprotic solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), dichloromethane, and dimethylformamide (DMF) are frequently used. rsc.orgresearchgate.net The solvent must be inert to the highly reactive species involved.

Temperature: Temperature control is arguably the most critical parameter in phosgenation. To ensure high selectivity for the carbonochloridate, reactions are typically performed at low temperatures (0°C to 10°C). prepchem.com Higher temperatures can significantly increase the rate of the secondary reaction, leading to the formation of the undesired carbonate. prepchem.com For carbonate coupling reactions, temperatures can often be more flexible, ranging from 0°C to ambient temperature, which simplifies the experimental setup. rsc.org

Base: In phosgenation, a base is not always required as the reaction generates HCl, but sometimes a tertiary amine is used as an HCl scavenger. In carbonate coupling methods, a base is essential to deprotonate the alcohol and/or neutralize the acid byproduct. rsc.org Non-nucleophilic organic bases like triethylamine or pyridine are preferred to avoid competing reactions with the chloroformate reagent. rsc.orgmdpi.com The selection of the base and its stoichiometry are critical for optimizing the reaction rate and preventing side reactions.

Table 2: Key Optimization Parameters in Synthesis

| Parameter | Phosgenation Method | Carbonate Coupling Method |

|---|---|---|

| Solvent | Ether, Dichloromethane prepchem.comrsc.org | Dichloromethane, THF, Acetonitrile, DMF rsc.orgresearchgate.net |

| Temperature | Low temperature is critical (e.g., < 10°C) to prevent byproduct formation google.comprepchem.com | More flexible, often 0°C to room temperature rsc.org |

| Base | Often not required; sometimes a non-nucleophilic base is used to scavenge HCl | Essential; typically a non-nucleophilic amine (e.g., Pyridine, Triethylamine) rsc.orgmdpi.com |

Considerations for Scale-Up and Process Efficiency

Transitioning a synthetic procedure from a laboratory bench to an industrial scale introduces new challenges related to process efficiency, safety, and cost-effectiveness. mdpi.com For the synthesis of this compound, these considerations are paramount.

For phosgenation-based routes, the primary scale-up challenge is the safe handling of large quantities of phosgene. Industrial processes may favor continuous flow reactors over batch reactors to minimize the amount of phosgene present at any given time. A patented method for producing ethyl chloroformate improves efficiency by reacting gaseous ethanol with phosgene, which increases the contact area and allows the reaction to proceed efficiently with near-stoichiometric amounts of phosgene, thus reducing waste and side reactions. google.com Controlling the reaction exotherm becomes critical on a large scale to maintain the required low temperature and prevent runaway reactions. sci-hub.se

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Methylsulfonyl)ethanol |

| 4-Nitrophenyl Chloroformate |

| N,N'-Disuccinimidyl Carbonate |

| Phosgene |

| Hydrogen chloride |

| Bis(2-(methylsulfonyl)ethyl) carbonate |

| Trichloromethyl chloroformate |

| Pyridine |

| Triethylamine |

| Dichloromethane |

| Tetrahydrofuran |

| Acetonitrile |

| Dimethylformamide |

| 4-Nitrophenol |

| N-Hydroxysuccinimide |

| Bis(trichloromethyl)carbonate |

| Ethyl chloroformate |

Iii. Chemical Reactivity and Mechanistic Studies of 2 Methylsulfonyl Ethyl Carbonochloridate

Electrophilic Character of the Carbonochloridate (B8618190) Moiety

The carbonochloridate functional group, ROC(O)Cl, is characterized by a carbonyl carbon atom bonded to two highly electronegative atoms: an oxygen and a chlorine. This arrangement renders the carbonyl carbon significantly electron-deficient and, therefore, highly electrophilic. In 2-(Methylsulfonyl)ethyl carbonochloridate, this inherent electrophilicity is further amplified by the electron-withdrawing inductive effect of the methylsulfonyl group located on the ethyl chain.

The reactivity of the carbonochloridate moiety is similar to that of acyl chlorides. wikipedia.org The carbonyl carbon is a prime target for attack by a wide range of nucleophiles. This high reactivity makes the compound a versatile reagent for introducing the 2-(methylsulfonyl)ethoxycarbonyl group onto various substrates. smolecule.com The combination of the chloro and ethoxy groups on the carbonyl carbon creates a strong dipole, making it susceptible to nucleophilic substitution reactions. smolecule.com

Table 1: Key Functional Groups and Their Influence on Reactivity

| Functional Group | Role | Influence on Reactivity |

|---|---|---|

| Carbonochloridate | Electrophilic Center | Primary site for nucleophilic attack. |

| Methylsulfonyl | Electron-withdrawing group | Enhances the electrophilicity of the carbonyl carbon. |

Nucleophilic Attack Pathways Leading to Carbamate (B1207046) and Carbonate Formation

The electrophilic nature of this compound facilitates its reaction with various nucleophiles, most notably amines and alcohols, to form stable carbamates and carbonates, respectively. These reactions are fundamental to its application as a protecting group reagent in organic synthesis.

The general mechanism for these transformations is a nucleophilic acyl substitution, which typically proceeds through a two-step addition-elimination pathway. rsc.org

Nucleophilic Attack: The nucleophile (e.g., an amine or an alcohol) attacks the electrophilic carbonyl carbon of the carbonochloridate. This leads to the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org

Carbamate Formation: When this compound reacts with primary or secondary amines, it yields the corresponding N-substituted carbamates. This reaction is a common method for protecting amino groups in peptide synthesis and other organic transformations. wikipedia.orgnih.gov

Reaction Scheme: R'R''NH + ClCOOCH₂CH₂SO₂CH₃ → R'R''NCOOCH₂CH₂SO₂CH₃ + HCl

Kinetic studies on the reaction of the similar ethyl chloroformate with substituted anilines have shown that the rate-determining step can vary. rsc.org For anilines with electron-withdrawing substituents, the initial nucleophilic attack is the slow step. Conversely, for aniline (B41778) and its derivatives with electron-releasing groups, the elimination of the chloride ion from the tetrahedral intermediate is rate-determining. rsc.org

Carbonate Formation: Reaction with alcohols or phenols results in the formation of carbonate esters. wikipedia.org This reaction allows for the linkage of two alcohol moieties through a carbonate bridge or the introduction of the 2-(methylsulfonyl)ethoxycarbonyl group onto a hydroxyl function.

Reaction Scheme: R'OH + ClCOOCH₂CH₂SO₂CH₃ → R'OCOOCH₂CH₂SO₂CH₃ + HCl

Table 2: General Reactions of this compound

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Amine (R'R''NH) | Carbamate | R'R''NH + ClCOOCH₂CH₂SO₂CH₃ → R'R''NCOOCH₂CH₂SO₂CH₃ + HCl |

Hydrolysis Reactions and Stability in Aqueous Environments

Like most chloroformates, this compound is sensitive to moisture and undergoes hydrolysis in aqueous environments. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of water on the electrophilic carbonyl carbon.

The hydrolysis products are 2-(Methylsulfonyl)ethanol, carbon dioxide (CO₂), and hydrogen chloride (HCl). nih.gov

Hydrolysis Reaction: H₂O + ClCOOCH₂CH₂SO₂CH₃ → HOCH₂CH₂SO₂CH₃ + CO₂ + HCl

The rate of hydrolysis for chloroformates can be quite rapid. nih.gov Studies on simple alkyl chloroformates like methyl and ethyl chloroformate show hydrolysis half-lives in water ranging from 1.4 to 53.2 minutes. nih.gov The presence of the electron-withdrawing methylsulfonyl group in this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially leading to a faster rate of hydrolysis compared to unsubstituted ethyl chloroformate. nih.gov

Due to this reactivity with water, reactions involving this compound are typically conducted under anhydrous conditions to prevent the decomposition of the reagent and the formation of unwanted byproducts. In some two-phase derivatization procedures, the pH of the aqueous phase is controlled to manage the hydrolysis reaction. For instance, at a high pH of 10.7, derivatives of other chloroformates were found to be hydrolyzed by hydroxide (B78521) ions. nih.gov

Influence of Structural Features on Reactivity Profile

The specific reactivity of this compound is a direct consequence of its unique structural components.

Carbonochloridate Moiety: As the primary reactive site, this group dictates the types of reactions the molecule undergoes, primarily nucleophilic acyl substitutions. smolecule.com

Ethyl Spacer: The two-carbon bridge between the methylsulfonyl group and the carbonate oxygen provides a degree of separation, modulating the electronic influence of the sulfone on the reactive center.

Methylsulfonyl Group: This powerful electron-withdrawing group is the key feature that distinguishes this molecule from simpler alkyl chloroformates like ethyl chloroformate. smolecule.comwikipedia.org Its inductive effect enhances the partial positive charge on the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. This increased reactivity can be advantageous in syntheses where less reactive nucleophiles are used. smolecule.com The thermal stability of chloroformates is influenced by the nature of the alkyl substituent, with primary alkyl groups like the one present here offering moderate stability. nih.gov

The combination of these features makes this compound a highly reactive and effective electrophile, particularly useful for the installation of the 2-(methylsulfonyl)ethoxycarbonyl group, which itself has specific properties relevant to its use as a protecting group.

Iv. Applications of the 2 Methylsulfonyl Ethoxycarbonyl Msc Group in Organic Synthesis

Introduction of the Msc Protecting Group

The Msc group is primarily employed for the protection of amino and hydroxyl functionalities. Its introduction is achieved by reacting the corresponding amine or alcohol with 2-(methylsulfonyl)ethyl carbonochloridate (B8618190) (Msc-Cl). The presence of the sulfone moiety imparts a high degree of polarity to the Msc-protected compounds, which can enhance their solubility in polar solvents. nih.govscilit.com

The Msc group is a highly effective protecting group for primary and secondary amines, converting them into stable carbamates. masterorganicchemistry.com This protection strategy is particularly noteworthy in the field of peptide chemistry. nih.govscilit.com

In peptide synthesis, the temporary protection of the α-amino group of amino acids is a critical step to prevent self-polymerization and to ensure the correct peptide sequence. springernature.comnih.govnih.govbiosynth.com The Msc group offers a distinct advantage due to its resistance to acidic conditions, which are often used for the removal of other protecting groups like the tert-butyloxycarbonyl (Boc) group. nih.govscilit.com This orthogonality is crucial for the selective deprotection of functional groups during the stepwise assembly of peptides. nih.gov

The Msc group is introduced by reacting an amino acid with Msc-Cl, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting Msc-protected amino acid is stable and can be used in subsequent coupling reactions. An example of its application is in the synthesis of Msc-Phe-Arg-Trp-Gly-OMe. nih.govscilit.com

Table 1: N-Protection of Primary Amines with Msc-Cl This table is based on generalized principles of amine protection, as specific yield data for a wide range of primary amines with Msc-Cl is not extensively documented in readily available literature.

| Amine Substrate (Primary) | Reagent | Base | Typical Solvent | Protected Product |

| Amino Acid Ester | 2-(Methylsulfonyl)ethyl carbonochloridate | Mild Base (e.g., NaHCO₃) | Dioxane/Water | Msc-Amino Acid Ester |

| Alkylamine | This compound | Tertiary Amine (e.g., Et₃N) | Dichloromethane (B109758) | Msc-Alkylamine |

The Msc group can also be used to protect secondary amines and the nitrogen atoms within heterocyclic systems. libretexts.org The reactivity of secondary amines towards Msc-Cl is generally lower than that of primary amines due to steric hindrance. The protection of heterocyclic nitrogens, such as the indole (B1671886) side chain of tryptophan, is important to prevent side reactions during peptide synthesis. The stability of the Msc group under acidic conditions makes it a suitable candidate for such applications, although specific examples are not extensively detailed in the primary literature.

Table 2: N-Protection of Secondary and Heterocyclic Amines with Msc-Cl This table illustrates the general applicability of Msc-Cl for the protection of secondary and heterocyclic amines based on established chemical principles, in the absence of specific literature examples.

| Amine Substrate | Reagent | Base | Typical Solvent | Protected Product |

| Dialkylamine | This compound | Tertiary Amine (e.g., Et₃N) | Dichloromethane | Msc-Dialkylamine |

| Indole (Tryptophan side chain) | This compound | Mild Base | Organic Solvent | Msc-Indole |

The protection of hydroxyl groups is a common requirement in multi-step organic synthesis to prevent their unwanted participation in reactions. libretexts.orgmasterorganicchemistry.com The Msc group can be introduced onto an alcohol by reaction with Msc-Cl in the presence of a base, forming a stable carbonate. rsc.org Similar to its application in amine protection, the Msc group's stability towards acid and lability towards base provides a valuable orthogonal protection strategy for molecules containing multiple functional groups.

Table 3: O-Protection of Alcohols with Msc-Cl This table is a generalized representation of alcohol protection using Msc-Cl, as specific examples with yields are not widely reported.

| Alcohol Substrate | Reagent | Base | Typical Solvent | Protected Product |

| Primary Alcohol | This compound | Pyridine (B92270) | Dichloromethane | Msc-O-Alkyl Carbonate |

| Secondary Alcohol | This compound | Pyridine | Dichloromethane | Msc-O-Alkyl Carbonate |

| Phenol | This compound | Pyridine | Dichloromethane | Msc-O-Aryl Carbonate |

The introduction of the Msc protecting group generally involves the reaction of an amine or alcohol with this compound under basic conditions. The choice of base and solvent depends on the substrate's solubility and reactivity. For amino acids, a biphasic system like dioxane and water with a mild inorganic base such as sodium bicarbonate is often employed. For other amines and alcohols, an organic solvent like dichloromethane or tetrahydrofuran (B95107) with a tertiary amine base such as triethylamine (B128534) or pyridine is common. The reaction is typically carried out at or below room temperature to control reactivity.

N-Protection of Amines

Deprotection Methodologies for the Msc Group

A key feature of the Msc group is its facile removal under basic conditions. nih.govscilit.com The deprotection proceeds via a β-elimination mechanism. The presence of the electron-withdrawing methylsulfonyl group increases the acidity of the protons on the adjacent carbon atom. In the presence of a base, a proton is abstracted, leading to the formation of a carbanion, which then rapidly eliminates to give methyl vinyl sulfone, carbon dioxide, and the deprotected amine or alcohol.

This deprotection is notably rapid; for instance, the cleavage of the Msc group from a tetrapeptide was reported to occur within 5 seconds using a 1.0 N solution of sodium hydroxide (B78521) or sodium methoxide. nih.govscilit.com This high sensitivity to base allows for selective deprotection in the presence of other protecting groups that are stable to base but labile to acid or hydrogenolysis.

Table 4: Deprotection Conditions for the Msc Group This table summarizes deprotection methodologies based on the known high base-lability of the Msc group.

| Protected Substrate | Reagent | Concentration | Solvent | Deprotection Time |

| Msc-Peptide | Sodium Hydroxide (NaOH) | 1.0 N | Aqueous/Organic | < 1 minute |

| Msc-Peptide | Sodium Methoxide (NaOMe) | 1.0 N | Methanol | < 1 minute |

| Msc-Protected Amine/Alcohol | Mild Aqueous Base (e.g., K₂CO₃) | Varies | Aqueous/Organic | Varies |

| Msc-Protected Amine/Alcohol | Amine Bases (e.g., Piperidine) | Varies | Organic | Varies |

Base-Mediated Cleavage via E1cB Elimination Mechanism

The primary method for the removal of the Msc group is a base-mediated elimination. This deprotection proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgslideshare.net This two-step process is initiated by the abstraction of a proton from the carbon atom alpha to the sulfonyl group, which is the most acidic proton due to the electron-withdrawing nature of the sulfone. nih.gov This deprotonation generates a carbanion intermediate (the conjugate base). nih.govnih.gov In the subsequent, typically rapid step, the carbanion collapses, leading to the elimination of the protected functional group and the formation of methyl vinyl sulfone as a byproduct. nih.govnih.gov

Role of Specific Bases (e.g., Ba(OH)₂, NaOH, Piperidine (B6355638), DBU, TBAF)

A variety of bases can be employed to effect the E1cB cleavage of the Msc group, with the choice of base allowing for modulation of the deprotection rate. The high lability of the Msc group in the presence of base is one of its defining characteristics. rsc.org

Sodium Hydroxide (NaOH): Strong aqueous bases like sodium hydroxide are highly effective. Deprotection of Msc-protected peptides has been shown to be extremely rapid, occurring within five seconds upon treatment with a 1.0 N solution of hydroxide. rsc.orgnih.gov

Piperidine: A common secondary amine base used for deprotection in solid-phase peptide synthesis (SPPS), particularly for the Fmoc group which also cleaves via an E1cB mechanism. rsc.orgnih.gov While the Msc group is more stable than the Fmoc group, piperidine is effective for its removal. slideshare.net Standard conditions often involve a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic amidine base that provides rapid deprotection. For Msc-protected alcohols, cleavage can be achieved in quantitative yield using 0.1 equivalents of DBU in DMF for 25 minutes. nih.gov Comparative studies have shown that the Msc group is more resistant to cleavage by bases like DBU than the Fmoc group, highlighting a key difference in their relative stabilities. slideshare.net

Tetrabutylammonium Fluoride (B91410) (TBAF): TBAF is another effective reagent for Msc cleavage. It serves as a source of fluoride ions, which act as a base to initiate the E1cB mechanism. Msc-protected alcohols can be deprotected quantitatively using 0.1 equivalents of TBAF in tetrahydrofuran (THF) for 30 minutes. nih.gov

Barium Hydroxide (Ba(OH)₂): While strong hydroxide bases are known to cleave the Msc group efficiently, specific research data detailing the use of barium hydroxide is not prominently available in the reviewed literature. However, as a strong base, it is expected to facilitate the E1cB elimination.

Table 1: Common Bases for Msc Group Deprotection

| Base | Typical Conditions | Reaction Time | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | 1.0 N aqueous solution | ~5 seconds | rsc.orgnih.gov |

| DBU | 0.1 eq. in DMF | 25 minutes | nih.gov |

| TBAF | 0.1 eq. in THF | 30 minutes | nih.gov |

| Piperidine | 20% in DMF | Slower than Fmoc deprotection, time is sequence-dependent | slideshare.netnih.gov |

Solvent Effects on Deprotection Kinetics

The kinetics of the Msc deprotection are significantly influenced by the solvent system employed. nih.gov According to the theory of solvent effects on reaction rates, solvents can stabilize the transition state of a reaction. nih.gov In the E1cB mechanism, the rate-determining step often involves the formation of a charged intermediate, the carbanion. nih.gov Polar solvents are adept at stabilizing this charged species, thereby accelerating the reaction rate. nih.gov

Polar Protic Solvents (e.g., Water, Methanol): These solvents can stabilize the developing negative charge on the carbanion intermediate through hydrogen bonding, which can lead to enhanced reaction rates. elsevierpure.com The high polarity of water contributes to the rapid cleavage observed with aqueous hydroxide solutions. rsc.orgnih.gov The Msc group itself was designed to enhance the solubility of protected molecules in polar solvents, including water. rsc.orgnih.gov

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents also accelerate the reaction by stabilizing the charged transition state through dipole-dipole interactions. nih.gov DMF is a standard solvent for base-mediated deprotections in peptide synthesis. nih.govnih.gov

Nonpolar Solvents: In nonpolar solvents, the charged carbanion intermediate is less stabilized, which typically results in significantly slower deprotection kinetics.

Table 2: Expected Influence of Solvent Polarity on Msc Deprotection Rate

| Solvent Type | Examples | Effect on Carbanion Intermediate | Expected Effect on Reaction Rate | Reference |

|---|---|---|---|---|

| Polar Protic | Water, Methanol | Strong stabilization via H-bonding | Accelerated | elsevierpure.comnih.gov |

| Polar Aprotic | DMF, Acetonitrile (B52724) | Good stabilization via dipole-dipole interactions | Accelerated | nih.govnih.gov |

| Nonpolar | Toluene, Hexane | Poor stabilization | Slowed | nih.gov |

Trapping of Byproducts (e.g., Vinyl Sulfone)

The E1cB cleavage of the Msc group liberates the deprotected functional group, carbon dioxide, and the highly reactive Michael acceptor, methyl vinyl sulfone. nih.govnih.gov This byproduct is an electrophile and can react with any suitable nucleophiles present in the reaction mixture. elsevierpure.comnih.gov In peptide synthesis, this can include the newly deprotected N-terminal amine of the peptide or nucleophilic side chains (such as cysteine or lysine). nih.gov To prevent unwanted side reactions, scavengers are often included in the deprotection cocktail. Thiols, for example, are excellent nucleophiles for this purpose and can readily add to methyl vinyl sulfone in a Michael addition reaction, effectively trapping the reactive byproduct. thermofisher.com

Stability of the Msc Group Under Non-Basic Conditions

A key advantage of the Msc group is its remarkable stability under a range of non-basic conditions, which allows for its use in orthogonal protection schemes alongside other protecting groups that are labile to acids or hydrogenation. rsc.orgslideshare.net

Resistance to Acidic Conditions (e.g., TFA, HCl, HF)

The Msc group is characterized by its extreme stability to acidic conditions. rsc.orgnih.gov It is completely stable to the strong acids frequently used in peptide synthesis for the cleavage of other protecting groups, such as the tert-Butoxycarbonyl (Boc) group. rsc.org

Trifluoroacetic Acid (TFA): The Msc group is resistant to treatment with TFA, which is commonly used for the final cleavage of peptides from the solid support and removal of many side-chain protecting groups in Fmoc-based SPPS. sigmaaldrich.comnih.gov

Hydrogen Chloride (HCl): It is stable to solutions of HCl.

Hydrogen Fluoride (HF): The Msc group also withstands treatment with the highly corrosive and strong acid, anhydrous hydrogen fluoride (HF), which is the standard reagent for the final cleavage step in Boc-based SPPS. nih.gov While HF can sometimes cause side reactions with certain amino acid residues or other protecting groups, it does not cleave the Msc group itself.

Resistance to Catalytic Hydrogenation

The Msc group is completely stable to the conditions of catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). rsc.orgnih.gov This is a crucial feature that provides orthogonality with benzyl-based protecting groups like the benzyloxycarbonyl (Cbz or Z) group, which are readily cleaved by hydrogenolysis. rsc.orgnih.gov Furthermore, the sulfur atom in the Msc group does not poison the palladium catalyst, meaning it does not inhibit the catalyst's activity for removing other hydrogenolytically-labile groups within the same molecule. rsc.orgnih.gov

Table 3: Stability Profile of the Msc Protecting Group

| Condition | Stability | Orthogonality Example | Reference |

|---|---|---|---|

| Strong Acid (TFA, HF) | Stable | Orthogonal to Boc group | rsc.orgnih.govnih.gov |

| Catalytic Hydrogenation (H₂/Pd) | Stable (does not poison catalyst) | Orthogonal to Cbz group | rsc.orgnih.gov |

| Strong Base (NaOH, DBU) | Labile | - | rsc.orgnih.govnih.gov |

Compound Index

Orthogonal Protecting Group Strategies Employing the Msc Group

A key advantage of the Msc group is its ability to be used in orthogonal protection schemes. Orthogonality means that one type of protecting group can be removed in the presence of another because their removal conditions are fundamentally different. The Msc group's stability to acidic and hydrogenolysis conditions, coupled with its lability to base, makes it an excellent partner for many standard protecting groups. universiteitleiden.nlresearchgate.net

The Msc group is highly stable under acidic conditions, making it fully compatible with acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group. universiteitleiden.nlwsu.edu The Boc group is widely used for amine protection and is typically removed with strong acids like trifluoroacetic acid (TFA). Under these conditions, the Msc group remains intact.

This orthogonality is crucial in synthetic strategies like Solid Phase Peptide Synthesis (SPPS) using a Boc/Z strategy, where the N-terminal Boc group is repeatedly cleaved with acid while the Msc groups on amino acid side chains remain unaffected. universiteitleiden.nlnih.gov Conversely, the Msc group can be selectively removed using mild basic conditions without cleaving the Boc group. acs.org

Table 1: Orthogonality of Msc and Boc Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Compatibility |

|---|---|---|---|

| Msc | Mild base (e.g., DBU, piperidine, mild NaOH) via β-elimination. universiteitleiden.nlpeptidesynthetics.co.uk | Stable to acidic conditions used for Boc removal (e.g., TFA, HCl). universiteitleiden.nl |

| Boc | | Strong acid (e.g., TFA, HCl). wsu.edu | Stable to basic conditions used for Msc removal. |

The Msc group is resistant to catalytic hydrogenation, the standard method for removing the benzyloxycarbonyl (Z or Cbz) group. universiteitleiden.nl The Z group is a cornerstone protecting group in peptide synthesis, removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst). wiley-vch.de The stability of the Msc group under these conditions allows for the selective deprotection of Z-protected functionalities.

This compatibility enables complex synthetic routes where, for instance, a Z-protected amine can be deprotected to allow for further coupling, while Msc-protected hydroxyl or amino groups elsewhere in the molecule are preserved. universiteitleiden.nl

Table 2: Orthogonality of Msc and Z Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Compatibility |

|---|---|---|---|

| Msc | Mild base via β-elimination. universiteitleiden.nl | Stable to catalytic hydrogenation (e.g., H₂, Pd/C). universiteitleiden.nl |

| Z (Cbz) | | Catalytic hydrogenation (e.g., H₂, Pd/C). wiley-vch.de | Stable to mild basic conditions used for Msc removal. |

The allyloxycarbonyl (Alloc) protecting group is removed under specific palladium-catalyzed conditions, typically using a palladium(0) source and a scavenger like dimedone or tributyltin hydride. The Msc group is stable to these conditions, establishing another axis of orthogonality. researchgate.net This three-way orthogonality (acid-labile, base-labile, and palladium-labile) provides chemists with significant flexibility in designing synthetic pathways for highly complex molecules. It allows for a tiered deprotection strategy where different functional groups can be unmasked at various stages of the synthesis.

Table 3: Orthogonality of Msc and Alloc Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Compatibility |

|---|---|---|---|

| Msc | Mild base via β-elimination. universiteitleiden.nl | Stable to Pd(0)-catalyzed cleavage conditions. researchgate.net |

| Alloc | | Pd(0) catalyst and a scavenger (e.g., PhSiH₃, dimedone). | Stable to mild basic conditions used for Msc removal. |

The primary method for Msc group cleavage is a base-induced β-elimination reaction. universiteitleiden.nl The development of chemoselective protocols has focused on tuning the basic conditions to achieve deprotection without affecting other base-sensitive groups in the molecule.

Research has shown that the Msc group can be removed efficiently under a variety of mild basic conditions. For example, in peptide synthesis, a brief treatment at a high pH (e.g., pH 13 for five minutes) can quantitatively remove the Msc group, unmasking a cysteine residue for the next ligation step. peptidesynthetics.co.uk In carbohydrate chemistry, a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively cleave the Msc group. universiteitleiden.nl This mildness is critical to avoid epimerization or degradation of sensitive carbohydrate structures.

The chemoselectivity of Msc deprotection is a cornerstone of sequential chemoselective ligation strategies for protein synthesis. nih.govpeptidesynthetics.co.uk In this approach, peptide fragments are synthesized with N-terminal Msc protection. One fragment is deprotected at a time to reveal a reactive N-terminal cysteine, which then ligates with the C-terminal thioester of another fragment. This cycle of deprotection and ligation is repeated to assemble large proteins. peptidesynthetics.co.uk

Table 4: Selected Reagents for Msc Group Deprotection

| Reagent(s) | Substrate Type | Conditions | Reference(s) |

|---|---|---|---|

| Triethylamine (TEA) | Glucofuranose derivative | Dichloromethane (DCM) | universiteitleiden.nl |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Disaccharide | Catalytic amount | universiteitleiden.nl |

| Aqueous Base | Peptide | pH 13, 5 minutes | peptidesynthetics.co.uk |

This high degree of control makes the Msc group an indispensable tool for chemists navigating the challenges of complex molecule synthesis.

V. Advanced Synthetic Applications of the Msc Group

Role in Complex Peptide Synthesis

The synthesis of complex peptides, especially long sequences or those containing sensitive amino acid residues, necessitates a robust and orthogonal protecting group strategy. The Msc group has proven to be an excellent choice for the protection of the α-amino function of amino acids, complementing traditional protecting groups like benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc). nih.gov

The primary characteristics that define the utility of the Msc group in peptide synthesis are its extreme stability to acidic conditions and its remarkable lability towards bases. nih.gov This orthogonality is crucial in synthetic strategies such as Solid-Phase Peptide Synthesis (SPPS), which involves repetitive cycles of deprotection and coupling. rsc.orgpeptide.com For instance, while the Boc group is removed with strong acids like trifluoroacetic acid (TFA) and the Fmoc group is cleaved by bases like piperidine (B6355638), the Msc group remains intact under acidic conditions but can be cleaved very rapidly (often within seconds) using mild basic solutions like dilute sodium hydroxide (B78521) or sodium methoxide. nih.gov This allows for selective deprotection without affecting other protecting groups in the peptide chain. organic-chemistry.org

Furthermore, the Msc group imparts increased polarity to the protected peptide, which can enhance solubility in polar solvents, a beneficial property during synthesis and purification. nih.gov It is also stable to catalytic hydrogenolysis, a common method for removing Z groups, and does not interfere with the catalyst. nih.gov These features allow for flexible and strategic planning in the synthesis of complex polypeptides.

Table 1: Comparison of Amino Protecting Groups in Peptide Synthesis

| Feature | Msc Group | Boc Group | Fmoc Group | Z Group |

| Cleavage Conditions | Mild base (e.g., 1.0 N NaOH, DBU) | Strong acid (e.g., TFA) | Base (e.g., 20% Piperidine/DMF) | Catalytic hydrogenolysis, HBr/AcOH |

| Acid Stability | High | Low | High | Moderate |

| Base Stability | Low | High | Low | High |

| Hydrogenolysis Stability | Stable | Stable | Stable | Labile |

| Key Advantage | Rapid base cleavage, increased polarity | Widely used, well-understood | Mild cleavage, suitable for acid-sensitive residues | Orthogonal to Boc and Fmoc |

Data compiled from various sources. nih.govmasterorganicchemistry.comthermofisher.com

Utility in Carbohydrate and Glycoconjugate Synthesis

The synthesis of carbohydrates and glycoconjugates presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. nih.gov Achieving regioselective protection is paramount for the controlled formation of glycosidic bonds and the synthesis of complex oligosaccharides. The Msc group serves as a valuable tool for the temporary protection of hydroxyl groups in carbohydrate chemistry. researchgate.net

Introduced using Msc-Cl in the presence of a base like pyridine (B92270), the Msc group can be selectively applied to protect specific alcohol functionalities. researchgate.net A key advantage of the Msc group in this context is that it is less lipophilic and sterically demanding compared to other protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which can be advantageous in crowded steric environments. researchgate.net

The Msc group acts as a participating neighboring group, which can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of trans-glycosidic linkages. nih.gov Its removal is achieved under very mild, non-hydrolytic basic conditions, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetra-n-butylammonium fluoride (B91410) (TBAF), which preserves other base-sensitive functionalities and acid-labile protecting groups commonly used in carbohydrate synthesis. researchgate.net This orthogonality is essential for the multi-step synthetic sequences required to build complex glycans and glycoconjugates. researchgate.netscholaris.ca

Table 2: Reagents for Introduction and Cleavage of Msc as a Hydroxyl Protecting Group

| Transformation | Reagents and Conditions | Typical Yield | Reference |

| Protection (Msc Introduction) | Msc-Cl, Pyridine | High | researchgate.net |

| Deprotection (Msc Cleavage) | 0.1 eq. DBU in DMF, 25 min | Quantitative | researchgate.net |

| Deprotection (Msc Cleavage) | 0.1 eq. TBAF in THF, 30 min | Quantitative | researchgate.net |

Application in Total Synthesis of Natural Products (Conceptual Framework)

The total synthesis of complex natural products is a testament to the power of modern synthetic organic chemistry, where protecting group strategies are fundamental to success. nih.govuiowa.edu The Msc group, with its distinct deprotection profile, fits perfectly into the concept of orthogonal synthesis, which is critical for assembling molecules with a high density of functional groups. organic-chemistry.org

While specific landmark total syntheses prominently featuring the Msc group are not as widely cited as those using more traditional protecting groups, its conceptual value is significant. In a hypothetical synthesis of a complex polyketide or macrolide natural product, a synthetic chemist might encounter multiple, chemically distinct hydroxyl and amino groups. An orthogonal protecting group strategy is essential to differentiate these groups for sequential modification.

For instance, a synthetic intermediate could be functionalized with acid-labile (e.g., silyl (B83357) ethers, Boc), base-labile (e.g., esters, Msc), and hydrogenolysis-labile (e.g., benzyl (B1604629) ethers) protecting groups. The Msc group could be used to protect a key amine or alcohol. After several synthetic steps that might involve acidic or reductive conditions (which would not affect the Msc group), the Msc group could be selectively removed with a mild base to unmask the functional group for a specific transformation, such as acylation, alkylation, or peptide coupling. This strategic unmasking is a cornerstone of convergent and efficient total synthesis. nih.gov

Table 3: Conceptual Orthogonal Strategy in Natural Product Synthesis

| Functional Group | Protecting Group | Cleavage Condition | Orthogonality |

| Primary Alcohol | TBDMS (tert-butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Labile to some Msc cleavage conditions |

| Secondary Alcohol | Bn (Benzyl) | H₂, Pd/C (Hydrogenolysis) | Orthogonal to Msc and Boc |

| Amine | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Orthogonal to Msc and Bn |

| Amine/Alcohol | Msc | Mild Base (e.g., DBU) | Orthogonal to Boc and Bn |

Strategic Use in Constructing Polysubstituted Molecules

The construction of polysubstituted molecules, where precise control over the placement of functional groups is required, greatly benefits from the strategic use of protecting groups. The properties of the Msc group can be exploited to direct the regioselectivity of reactions. As discussed in the context of carbohydrate synthesis, the ability to selectively protect one hydroxyl group amongst many is a powerful tool. nih.gov

The relatively smaller steric footprint of the Msc group compared to other bulky protecting groups can be a decisive factor in achieving regioselectivity. researchgate.net In a polyol, for instance, the less sterically hindered hydroxyl groups might be preferentially protected with a bulkier silyl group, leaving a more hindered position available for protection with the less demanding Msc-Cl. Alternatively, the inherent reactivity differences between hydroxyl groups can be harnessed for selective Msc protection. researchgate.net

Once in place, the Msc group can influence the reactivity of neighboring centers through electronic or steric effects. Its subsequent selective removal under mild basic conditions allows for the sequential functionalization of the molecule, building up complexity in a controlled and predictable manner. This level of control is crucial for creating libraries of structurally diverse but related molecules for applications in medicinal chemistry and materials science.

Methodological Innovations in Selective Functionalization

The field of organic synthesis is continuously driven by methodological innovations that offer greater efficiency, selectivity, and milder reaction conditions. The development of the Msc group and its associated reagents is itself an innovation aimed at expanding the toolbox of synthetic chemists. nih.gov

Recent research continues to refine the use of sulfonyl-based protecting groups. For example, the development of related protecting groups like the 2-[(4-fluorophenyl)sulfonyl]ethoxycarbonyl (Fsec) group demonstrates the ongoing effort to fine-tune properties such as cleavage kinetics and analytical traceability. nih.gov The Fsec group, an analogue of Msc, was designed for similar applications in carbohydrate chemistry, offering mild basic cleavage while being stable to acidic conditions. nih.gov

Innovations also lie in the discovery of new reagents and conditions for the selective cleavage of such protecting groups. nih.gov The use of specific, mild bases like DBU or non-nucleophilic fluoride sources like TBAF for Msc removal represents an advancement over harsher, more traditional basic conditions. researchgate.net These methodological improvements are critical for the synthesis of highly sensitive and complex molecules, where functional group tolerance is minimal. The continued exploration of organocatalytic methods for selective protection and deprotection also promises to provide even milder and more environmentally benign approaches for the functionalization of polyols and other complex substrates in the future. rsc.org

Vi. Analytical Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic Techniques for Elucidating Reaction Progress and Intermediates

Spectroscopic methods are invaluable for real-time or near real-time monitoring of reactions involving 2-(methylsulfonyl)ethyl carbonochloridate (B8618190) (Msc-Cl) and for the structural elucidation of the resulting Msc-protected compounds. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary tools utilized for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for tracking the formation of the 2-(methylsulfonyl)ethyl carbamate (B1207046). Upon successful protection of an amine, characteristic signals for the Msc group appear in the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum , the protons of the ethyl group in the Msc moiety typically appear as two distinct multiplets or triplets. The protons adjacent to the sulfonyl group (SO₂-CH₂-) are deshielded and resonate further downfield compared to the protons adjacent to the oxygen of the carbamate (O-CH₂-). For example, in Msc-protected amines, the methylene (B1212753) protons adjacent to the sulfonyl group can be observed around 3.2-3.5 ppm, while the methylene protons next to the carbamate oxygen appear around 4.3-4.5 ppm. The methyl group of the methylsulfonyl moiety typically presents as a singlet around 3.0-3.2 ppm. The disappearance of the starting amine's N-H proton signal and the appearance of a new carbamate N-H signal (if applicable) further confirm the reaction's progress.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the carbamate group typically resonates in the range of 154-156 ppm. The chemical shifts of the methylene carbons of the ethyl group and the methyl carbon of the sulfonyl group also provide valuable diagnostic information.

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| SO₂-CH ₂- | 3.2 - 3.5 (t) | 55 - 58 |

| O-CH ₂- | 4.3 - 4.5 (t) | 60 - 63 |

| CH ₃-SO₂- | 3.0 - 3.2 (s) | 41 - 43 |

| N-H -COO- | 5.0 - 8.0 (br s) | - |

| -O-C =O | - | 154 - 156 |

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly useful for monitoring the reaction in real-time, often through the use of an attenuated total reflectance (ATR) probe. The disappearance of the characteristic N-H stretching vibrations of the starting primary or secondary amine (typically in the region of 3300-3500 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching band of the carbamate group around 1700-1730 cm⁻¹ are clear indicators of reaction progression. rsc.org Additionally, the characteristic symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) appear in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively, which can help to confirm the incorporation of the Msc group. rsc.org

Chromatographic Methods for Isolation and Purity Assessment of Protected Intermediates

Chromatographic techniques are essential for the isolation and purification of Msc-protected intermediates and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the analysis and purification of Msc-protected compounds, particularly in the context of peptide synthesis. The choice of stationary phase, mobile phase, and gradient conditions is critical for achieving optimal separation.

Stationary Phase: C18 and C8 bonded silica (B1680970) are the most common stationary phases. The hydrophobicity of the Msc group contributes to the retention of the protected molecule on the reversed-phase column.

Mobile Phase: A mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, is used as the mobile phase. An acid modifier, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is often added to improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and protonating the analyte.

Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased over time, is typically employed to separate the Msc-protected compound from starting materials, reagents, and byproducts. The gradient profile is optimized based on the polarity of the target molecule.

Detection: Ultraviolet (UV) detection is commonly used, with monitoring at wavelengths around 210-220 nm for the peptide backbone or at a wavelength specific to an aromatic chromophore if present in the molecule.

The purity of the isolated Msc-protected intermediate is determined by integrating the peak area of the desired product and comparing it to the total area of all peaks in the chromatogram.

Advanced Characterization of Cleavage Byproducts

The removal of the 2-(methylsulfonyl)ethyl protecting group is typically achieved under basic conditions, which induces a β-elimination reaction. While this cleavage is generally efficient, the formation of byproducts can occur, necessitating their characterization to ensure the purity of the final deprotected product. Mass spectrometry is a key analytical tool for this purpose.

The primary byproduct of the Msc-group cleavage is methyl vinyl sulfone . This reactive Michael acceptor can potentially modify the deprotected amine or other nucleophilic residues in the product. Another potential byproduct is the cyclized derivative, N-(methylsulfonyl)ethyl -adduct, if the deprotection is not complete and the intermediate undergoes an intramolecular reaction.

Mass Spectrometry (MS) , particularly when coupled with a separation technique like HPLC (LC-MS), is instrumental in identifying and characterizing these byproducts.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for the analysis of the cleavage reaction mixture.

Tandem Mass Spectrometry (MS/MS) is employed to obtain structural information about the byproducts. By selecting the molecular ion of a potential byproduct and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. The analysis of these fragment ions can confirm the identity of the byproduct. For instance, the detection of a species with a mass corresponding to the addition of methyl vinyl sulfone to the target molecule would be a strong indication of this side reaction.

Viii. Future Research Directions and Emerging Trends

Design and Synthesis of Next-Generation Msc-Type Reagents

The core structure of the Msc group is ripe for modification to fine-tune its properties. Research is moving towards creating derivatives with enhanced reactivity, solubility, or specialized functions. A prominent trend is the development of fluorous-tagged Msc reagents, such as the fluorous propylsulfonylethoxycarbonyl (FPsc) group. researchgate.net This modification facilitates a "light fluorous" synthesis approach, simplifying purification through fluorous solid-phase extraction (FSPE).

Another avenue involves modifying the sulfonyl moiety to alter the electronic properties and, consequently, the lability of the protecting group. Drawing inspiration from the development of other sulfonyl-based protecting groups, researchers can explore aryl sulfonyl derivatives with various electron-donating or -withdrawing substituents to create a library of Msc-type reagents with a spectrum of cleavage kinetics. ub.eduresearchgate.net

Table 1: Examples of Modified Msc-Type Reagents and Design Concepts

| Reagent Type | Key Feature | Potential Advantage | Reference |

|---|---|---|---|

| Fluorous-Msc (F-Msc/FPsc) | Perfluoroalkyl chain (fluorous tag) | Facilitates purification by fluorous solid-phase extraction (FSPE). | academie-sciences.frresearchgate.net |

| Aryl-Modified Msc | Substitution on an aryl sulfonyl backbone | Tunable lability based on electronic effects of substituents. | researchgate.net |

| Silyl-Ethel Sulfonyl (SES) Analogs | Incorporates a silyl (B83357) group, e.g., 2-(trimethylsilyl)ethanesulfonyl | Offers alternative fluoride-based cleavage conditions. | orgsyn.org |

Exploration of Novel Cleavage Methodologies

While the Msc group is renowned for its base-lability, the development of even milder or more orthogonal cleavage methods remains a key research goal. nih.govresearchgate.net Current methods typically employ bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or fluoride (B91410) sources such as tetra-N-butylammonium fluoride (TBAF). researchgate.net

Future research is likely to focus on non-traditional deprotection strategies. Emerging techniques in protecting group chemistry, such as electrochemical and photochemical cleavage, offer compelling alternatives. nih.gov These methods can provide exceptional selectivity and avoid the use of chemical reagents, aligning with green chemistry principles. Designing an Msc-analogue with a photolabile or electrochemically active trigger could unlock new orthogonal synthesis schemes. For instance, incorporating a nitrobenzyl group into the backbone could render it cleavable by UV light, while other modifications could make it susceptible to specific redox potentials.

Table 2: Comparison of Msc Cleavage Conditions

| Cleavage Method | Typical Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Standard Basic Cleavage | DBU, NaOH, OCH3- | Fast and efficient β-elimination. | nih.govresearchgate.net |

| Fluoride-Mediated Cleavage | TBAF, Cesium Fluoride | Mild conditions, useful for base-sensitive substrates. | researchgate.netorgsyn.org |

| Emerging Photochemical Cleavage | UV Light (requires modified Msc) | Reagent-free, high spatial and temporal control. | nih.gov |

| Emerging Electrochemical Cleavage | Electric Current (requires modified Msc) | Avoids bulk reagents, highly tunable. | nih.gov |

*Denotes a prospective method for Msc-type groups based on general trends.

Integration with Flow Chemistry and Automated Synthesis Platforms

The demands of high-throughput screening and process optimization in the pharmaceutical and materials sciences have spurred the adoption of flow chemistry and automated synthesis. nih.gov Protecting groups are integral to these platforms, particularly in the automated synthesis of peptides and oligonucleotides. wikipedia.org

The properties of Msc-Cl are well-suited for this transition. Its use in a liquid form allows for easy handling by automated liquid handlers. Furthermore, the development of fluorous-tagged Msc derivatives, which have already been used in microreactor syntheses, points towards a clear path for integration. academie-sciences.fr Future work will likely involve optimizing reaction conditions (e.g., temperature, residence time, reagent concentration) for Msc protection and deprotection steps within continuous flow reactors. This could lead to enhanced reaction efficiency, improved safety by containing the reactive Msc-Cl in a closed system, and seamless multi-step syntheses where deprotection and subsequent reactions occur in-line.

Development of Sustainable and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability. mdpi.comjocpr.com The "12 Principles of Green Chemistry" provide a framework for developing more environmentally benign processes, focusing on waste reduction, atom economy, and the use of safer chemicals. nih.gov

Future research on Msc-Cl will increasingly incorporate these principles. Key areas of investigation will include:

Greener Synthesis of Msc-Cl: Developing manufacturing routes for Msc-Cl and its precursors that avoid hazardous reagents and solvents, and minimize energy consumption. youtube.com

Use of Greener Solvents: Moving away from traditional chlorinated solvents towards more sustainable alternatives like ionic liquids or bio-based solvents for protection reactions. jocpr.com

Catalytic Methods: Exploring catalytic rather than stoichiometric amounts of base for the deprotection step to reduce chemical waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. gcande.org

Expanding Applications to Underexplored Functional Groups and Substrates

While Msc-Cl has been effectively utilized for the protection of amines and hydroxyl groups, its full potential across the spectrum of organic functionalities has yet to be realized. nih.govresearchgate.net Future research will undoubtedly explore the protection of other nucleophilic groups. Thiols, phenols, and certain active methylene (B1212753) compounds are all viable candidates for Msc protection, which could prove advantageous in specific synthetic contexts.

Moreover, the application of Msc protection in the synthesis of increasingly complex molecules is a major frontier. Its unique stability and cleavage profile make it an attractive option for multi-step syntheses of natural products or complex pharmaceuticals where traditional protecting groups may fail. jocpr.com For instance, in a molecule with both acid-labile (e.g., Boc, trityl) and base-labile (e.g., acetate, benzoate) groups, the Msc group provides a distinct, orthogonal deprotection window, enabling more intricate synthetic strategies. numberanalytics.com Research will focus on demonstrating the utility of Msc-Cl in these challenging synthetic scenarios, solidifying its role as a sophisticated tool for advanced organic chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Methylsulfonyl)ethyl carbonochloridate in laboratory settings?

- Methodological Answer : The compound is synthesized by reacting 2-(methylsulfonyl)ethanol with phosgene or its safer alternatives (e.g., triphosgene) under anhydrous conditions. The reaction typically requires a base (e.g., pyridine) to neutralize HCl byproducts. Temperature control (0–5°C) is critical to minimize side reactions. Analogous protocols for sulfonyl chloride synthesis emphasize inert atmospheres and moisture-free solvents to preserve reactivity .

Q. Which nucleophilic reactions are most commonly employed with this compound?

- Methodological Answer : The carbonochloridate group reacts with:

- Amines to form carbamates (e.g., R-NH₂ → R-NHCO-O-(CH₂)₂-SO₂-CH₃).

- Alcohols to generate carbonates (e.g., R-OH → R-O-CO-O-(CH₂)₂-SO₂-CH₃).

Reaction efficiency depends on solvent polarity (e.g., dichloromethane or THF) and stoichiometric excess of the nucleophile. Similar reactivity is observed in sulfonyl chloride derivatives, where amines yield sulfonamides .

Q. How is the purity of this compound characterized in academic research?

- Methodological Answer : Purity is assessed via:

- ¹H/¹³C NMR : Peaks for the methylsulfonyl group (δ ~3.0 ppm for CH₃, δ ~50–55 ppm for SO₂) and carbonate carbonyl (δ ~150–155 ppm).

- IR Spectroscopy : Stretching frequencies for C=O (~1750–1800 cm⁻¹) and S=O (~1150–1350 cm⁻¹).

- HPLC/GC-MS : To detect hydrolyzed byproducts (e.g., 2-(methylsulfonyl)ethanol). Impurity profiling aligns with pharmacopeial standards for related sulfonyl compounds .

Advanced Research Questions

Q. What strategies mitigate hydrolysis and degradation of this compound during storage?

- Methodological Answer : Hydrolysis is minimized by:

- Storing under inert gas (N₂/Ar) at –20°C in desiccated amber vials.

- Using molecular sieves (3Å) to adsorb residual moisture.

Stability studies for structurally similar chlorinated reagents highlight the importance of rigorous drying protocols for solvents and glassware .

Q. How can competing side reactions (e.g., sulfonate vs. carbamate formation) be controlled in multi-step syntheses?

- Methodological Answer : Competing pathways are managed by:

- Selective protection : Temporarily blocking reactive groups (e.g., -OH or -NH₂) with silyl or Boc protecting agents.

- Stepwise addition : Introducing nucleophiles sequentially under controlled pH (e.g., amines before alcohols).

Data from sulfonyl chloride analogs suggest kinetic control (low temperature) favors carbamate formation over sulfonate byproducts .

Q. What experimental parameters optimize the yield of carbamate derivatives using this reagent?

- Methodological Answer : Key parameters include:

- Solvent choice : Non-polar solvents (e.g., toluene) reduce hydrolysis but may slow reactivity.

- Base selection : Tertiary amines (e.g., triethylamine) enhance nucleophilicity of amines.

- Molar ratios : A 1.2–1.5× excess of carbonochloridate ensures complete conversion.

Analogous optimization for sulfonamide synthesis emphasizes reaction monitoring via TLC or in situ FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.